
4-(2-chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide
Übersicht
Beschreibung
4-(2-Chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide, more commonly known as CFPB, is a synthetic compound that is used in a variety of scientific research applications. This molecule is derived from pyrimidine, an aromatic heterocyclic organic compound, and is characterized by its chlorine and fluorine atoms. CFPB has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Application 1: Switchable Fluorescent Probe
- Scientific Field: Biomedical Applications
- Summary of the Application: This compound has been used as a switchable fluorescent probe in biomedical applications . It is highly sensitive to changes in the microenvironment, especially polarity and viscosity .
- Methods of Application: The fluorescence of this compound can be switched on by low polarity, high viscosity, or the presence of protein and surfactants . It has been used in wash-free live-cell imaging, in vivo tissue fluorescence imaging, temperature sensing, and ultrasound-switchable fluorescence (USF) imaging .
- Results or Outcomes: In wash-free live-cell imaging, the fluorescence of this compound inside cells was found to be much brighter than the dye-containing medium and was retained for at least two days . In all of the fluorescence imaging applications conducted in this study, a high target-to-noise ratio (>5-fold) was achieved . In addition, a high temperature sensitivity (73-fold per Celsius degree) of this compound-based temperature probes was found in temperature sensing .
Application 2: Brain-reading Device
- Scientific Field: Neuroengineering
- Summary of the Application: While not directly related to the compound , the field of neuroengineering has seen advancements in brain-reading devices that can decode internal speech . This technology could potentially be combined with switchable fluorescent probes to provide more detailed brain imaging.
- Methods of Application: Researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries . They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .
- Results or Outcomes: The brain-reading device was able to decode words spoken entirely internally, by recording signals from individual neurons in the brain in real time . It was shown to work with only a handful of words, and not phrases or sentences .
Application 3: Biochemical Reagents
- Scientific Field: Biochemistry
- Summary of the Application: While not directly related to the compound , the field of biochemistry often uses similar compounds as biochemical reagents . These reagents are used in various biochemical reactions and assays to detect, measure, and study biological molecules.
- Methods of Application: The specific methods of application would depend on the particular biochemical reaction or assay being conducted. Typically, the reagent would be mixed with a sample containing the target biological molecule, and the reaction or interaction between the reagent and the target molecule would be measured or observed .
- Results or Outcomes: The results or outcomes would depend on the specific biochemical reaction or assay being conducted. In general, the use of biochemical reagents can provide valuable information about the presence, concentration, structure, and function of biological molecules .
Eigenschaften
IUPAC Name |
4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN4O/c18-12-3-1-2-4-14(12)23-16(25)10-5-7-11(8-6-10)22-15-13(20)9-21-17(19)24-15/h1-9H,(H,23,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMDVFGZSZSJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NC3=NC(=NC=C3F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



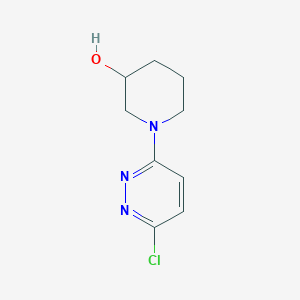
![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)

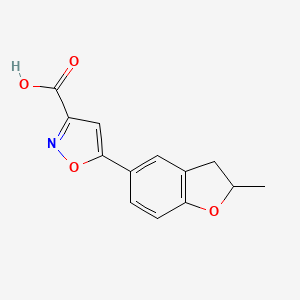




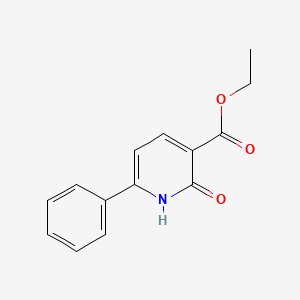
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
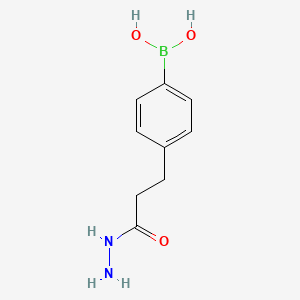
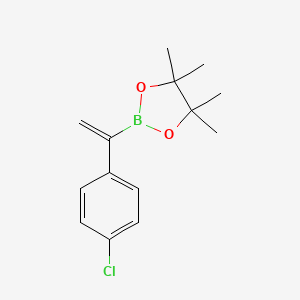
![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
![5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1418345.png)